N1-phenyl-4-fluoroanthranilamide
Description
N1-Phenyl-4-fluoroanthranilamide is an anthranilamide derivative characterized by a phenyl group substituted at the N1 position and a fluorine atom at the C4 position of the anthranilic acid backbone (2-aminobenzoic acid). Anthranilamides are structurally derived from anthranilic acid, where the amino group is modified to form amide bonds, often leading to bioactive molecules with diverse pharmacological properties. The fluorine substituent at C4 likely enhances metabolic stability and influences electronic properties, while the N1-phenyl group may modulate steric and binding interactions with biological targets.
Properties
Molecular Formula |
C13H11FN2O |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
2-amino-4-fluoro-N-phenylbenzamide |
InChI |
InChI=1S/C13H11FN2O/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17) |
InChI Key |
LOSPLZKWZJUBFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Phenethyl Anthranilamide (Scheme 6, )
3-Chloro-N-phenyl-phthalimide ()
- Substituents : Chlorine at C3 and phenyl at N1 in a phthalimide scaffold (cyclic imide).
- Application: Used as a monomer for polyimide synthesis, emphasizing its role in materials science rather than pharmacology.
- Key Difference : The phthalimide core differs from the anthranilamide structure, but the halogen (Cl vs. F) and phenyl substitutions highlight how electronic effects influence reactivity and purity in synthetic routes .
Acryloylfentanyl ()
- Structure : An acrylamide derivative with a piperidine-phenethyl backbone, structurally distinct from anthranilamides.
- Application : A potent opioid analgesic, underscoring the pharmacological diversity of amide derivatives.
- Key Difference : While both compounds contain aromatic amide motifs, N1-phenyl-4-fluoroanthranilamide lacks the piperidine moiety critical for opioid receptor binding .
Comparative Data Table
*Calculated based on structural formula where direct data is unavailable.
Research Findings and Implications
- Antiviral Activity : Anthranilamide derivatives, such as those in , exhibit structure-activity relationships (SAR) where substituents like phenethyl enhance antiviral potency. The fluorine in this compound may further optimize pharmacokinetic profiles .
- Halogen Effects : The chloro substituent in 3-chloro-N-phenyl-phthalimide underscores the role of halogens in stabilizing intermediates during polymer synthesis, a principle that may extend to fluorinated anthranilamides in drug design .
- Amide Diversity : Despite shared amide functionality, acryloylfentanyl’s opioid activity contrasts with anthranilamides’ antiviral roles, illustrating how scaffold variations dictate therapeutic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
